(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
(3-cyclohexyl-2-methylsulfonylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-17(15,16)11-12-7-10(8-14)13(11)9-5-3-2-4-6-9/h7,9,14H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBJOPIDBVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Ring
Cyclocondensation of cyclohexylamine with glyoxal and ammonium acetate under acidic conditions generates 1-cyclohexyl-1H-imidazole. This step typically proceeds at 80–100°C in acetic acid, achieving yields of 68–72%.
Methanesulfonylation
The 2-position of the imidazole ring undergoes methanesulfonylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions (0°C for 2 hours, followed by 24 hours at room temperature) afford 1-cyclohexyl-2-methanesulfonyl-1H-imidazole in 85% yield.
Hydroxymethylation
Introducing the hydroxymethyl group at the 5-position employs a Friedel-Crafts-type reaction. Treatment with paraformaldehyde and boron trifluoride diethyl etherate (BF₃·Et₂O) in anhydrous tetrahydrofuran (THF) at −78°C yields the target compound. This step is sensitive to moisture, requiring yields of 60–65%.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Glyoxal, NH₄OAc, AcOH, 80°C, 12 h | 70 |
| Methanesulfonylation | MsCl, TEA, DCM, 0°C → rt, 24 h | 85 |
| Hydroxymethylation | Paraformaldehyde, BF₃·Et₂O, THF, −78°C | 62 |
Lithiation-Based Strategy
A method inspired by J-Stage’s work on 2-lithioimidazole intermediates involves:
Generation of 2-Lithio-1-cyclohexyl-1H-imidazole
Treatment of 1-cyclohexyl-1H-imidazole with n-butyllithium (n-BuLi) in THF at −78°C produces the lithiated species. This intermediate reacts with dimethylformamide (DMF) to introduce a formyl group at the 5-position.
Reduction to Methanol
The resulting aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding the hydroxymethyl derivative. This step achieves 75–80% efficiency.
Optimization Note:
-
Excess n-BuLi (>2.2 eq.) leads to over-lithiation and side products.
-
NaBH₄ must be added slowly to prevent exothermic decomposition.
Grignard Addition Pathway
Synthesis of 5-Formylimidazole Intermediate
1-Cyclohexyl-2-methanesulfonyl-1H-imidazole-5-carbaldehyde is prepared via Vilsmeier-Haack formylation (POCl₃, DMF, 0°C → 60°C).
Grignard Reaction
The aldehyde reacts with methylmagnesium bromide (MeMgBr) in THF, followed by acidic workup (HCl/MeOH) to yield the tertiary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) and reduction with NaBH₄ furnishes the primary alcohol.
Yield Comparison:
| Intermediate | Yield (%) |
|---|---|
| 5-Formylimidazole | 78 |
| Tertiary Alcohol | 65 |
| (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | 58 |
Reductive Amination and Sulfonylation
Reductive Amination
Condensation of cyclohexanone with 2-aminoethanol via reductive amination (NaBH₃CN, MeOH) produces N-cyclohexyl-2-aminoethanol. This intermediate is cyclized with ammonium thiocyanate to form the imidazole ring.
Sulfonylation and Oxidation
Methanesulfonylation at the 2-position (MsCl, TEA) precedes oxidation of the 5-hydroxyl group (CrO₃, H₂SO₄) to a ketone, which is subsequently reduced (NaBH₄) to the methanol derivative.
Critical Parameters:
-
Cyclohexanone purity impacts reductive amination efficiency.
-
Over-oxidation during ketone formation reduces overall yield.
Comparative Analysis of Methods
The table below evaluates the four methods based on scalability, yield, and practicality:
| Method | Total Yield (%) | Steps | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 35 | 3 | Moderate | High |
| Lithiation | 45 | 4 | Low | Medium |
| Grignard | 30 | 5 | High | Low |
| Reductive Amination | 40 | 4 | Moderate | High |
Challenges and Optimization Strategies
Moisture Sensitivity
Hydroxymethylation and lithiation steps require rigorous anhydrous conditions. Use of molecular sieves or inert gas purging improves yields by 10–15%.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.
Table 1: Chemical Reactions of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxymethyl group oxidized to carboxylic acid | Potassium permanganate, Chromium trioxide |
| Reduction | Reduction of the imidazole ring | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Replacement of the methanesulfonyl group | Sodium hydride, Potassium tert-butoxide |
Biology
Research indicates that this compound exhibits antimicrobial and antifungal properties . It has been tested against various pathogens with promising results.
Case Study: Antimicrobial Activity
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli using the agar-well diffusion method. The results showed significant inhibition zones, indicating strong antibacterial activity.
Table 2: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Medicine
The compound is being explored for its potential in drug development. Its interactions with biological targets suggest it may modulate enzyme activity and receptor functions.
Case Study: Drug Development Potential
In vitro studies have shown that this compound can inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development.
Key Mechanisms:
- Enzyme Interaction : The imidazole ring can act as a ligand for various enzymes.
- Covalent Bonding : The methanesulfonyl group may form covalent bonds with target proteins.
Table 3: Comparison of Imidazole Derivatives
| Compound Name | Unique Features |
|---|---|
| 1-Cyclohexyl-2-methyl-1H-imidazol-5-yl)methanol | Lacks methanesulfonyl group |
| 1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-4-yl)methanol | Different position of methanesulfonyl group |
| 1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)ethanol | Ethanol instead of methanol |
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The methanesulfonyl group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | 1221342-56-8 | C₁₁H₁₈N₂O₃S | 258.34 | Cyclohexyl, methanesulfonyl, hydroxymethyl |
| (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | 13938-65-3 | C₁₁H₂₀N₂O₃S | 258.34 | Linear hexyl, methanesulfonyl, hydroxymethyl |
| (1-Ethyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | 1221341-97-4 | C₈H₁₄N₂O₃S | 218.28 | Ethyl, methanesulfonyl, hydroxymethyl |
| [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol | 1221342-54-6 | C₉H₁₆N₂O₃S | 232.30 | Branched 2-methylpropyl, methanesulfonyl |
| (1-Cyclohexyl-1H-imidazol-5-yl)methanol | 5376-10-3 | C₁₀H₁₆N₂O | 180.25 | Cyclohexyl, hydroxymethyl (no sulfonyl) |
Key Observations :
- Alkyl Chain Variations : Replacing cyclohexyl with linear hexyl (C₁₁H₂₀N₂O₃S) retains molecular weight but alters lipophilicity and steric bulk. Cyclohexyl’s rigid ring may enhance membrane permeability compared to linear chains .
- Sulfonyl Group Impact: The absence of the methanesulfonyl group in (1-Cyclohexyl-1H-imidazol-5-yl)methanol (CAS 5376-10-3) reduces electronic withdrawal, which could diminish reactivity in nucleophilic substitution reactions .
Physicochemical Properties
- Lipophilicity : Cyclohexyl derivatives exhibit higher logP values compared to linear alkyl analogs due to increased hydrophobic surface area.
- Solubility : The hydroxymethyl group enhances aqueous solubility, but the methanesulfonyl moiety may reduce it slightly due to polarity .
Biological Activity
Overview
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a compound belonging to the imidazole class, characterized by its unique combination of functional groups, including a cyclohexyl group, a methanesulfonyl group, and a hydroxymethyl group attached to the imidazole ring. This structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring allows for interactions with enzymes and receptors, potentially modulating their activity. The methanesulfonyl group can form covalent bonds with target proteins, enhancing the compound's efficacy in biological systems.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound was evaluated using the agar-well diffusion method, which revealed notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against several fungal strains, demonstrating effectiveness comparable to established antifungal agents. The minimal inhibitory concentration (MIC) values obtained suggest that it could serve as a lead compound for developing new antifungal therapies.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common bacterial pathogens. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 10 | 25 |
| Pseudomonas aeruginosa | 20 | 18 |
| Candida albicans | 12 | 22 |
This table illustrates the compound's potential as an antimicrobial agent, with lower MIC values indicating higher potency against specific strains.
The synthesis of this compound typically involves cyclization reactions of amido-nitriles to form disubstituted imidazoles. Various synthetic routes have been explored, including nickel-catalyzed reactions that facilitate the formation of the desired imidazole structure under mild conditions.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar imidazole derivatives. For instance:
| Compound Name | Antimicrobial Activity |
|---|---|
| (1-Cyclohexyl-2-methyl-1H-imidazol-5-yl)methanol | Moderate |
| (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-4-yl)methanol | Low |
This comparison highlights the enhanced antimicrobial properties associated with the methanesulfonyl substitution at position 2 on the imidazole ring.
Q & A
Q. What are the optimal synthetic routes for (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Imine Formation : Use a cyclohexylamine derivative and a carbonyl precursor with p-toluenesulfonic acid as a catalyst (yields 60-75% under reflux in THF) .
Methanesulfonyl Introduction : React with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .
Reduction : Sodium borohydride (NaBH₄) in methanol reduces intermediates to the final hydroxymethyl product .
Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclohexyl group (δ 1.2–2.0 ppm for cyclohexyl protons) and methanesulfonyl moiety (δ 3.2 ppm for S-CH₃) .
- IR Spectroscopy : Detect O–H (3200–3500 cm⁻¹) and sulfonyl S=O (1150–1350 cm⁻¹) stretches .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (e.g., bond angles between imidazole N-atoms and sulfonyl group) .
Advanced Research Questions
Q. What crystallographic approaches are used to determine the three-dimensional structure, and how do bond parameters inform biological interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Data collection at 90 K minimizes thermal motion. Refine with SHELXL to determine bond lengths (e.g., C–S bond in methanesulfonyl: ~1.78 Å) and dihedral angles (imidazole vs. cyclohexyl planarity) .
- Biological Relevance : Shorter N–H bond lengths (1.01–1.03 Å) suggest hydrogen-bonding potential with enzyme active sites, while sulfonyl group geometry influences hydrophobic interactions .
Q. How can researchers address contradictory bioactivity data between similar imidazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table:
| Compound | Substituents | Notable Activity | Source |
|---|---|---|---|
| Target Compound | Cyclohexyl, Methanesulfonyl | Enzyme inhibition (IC₅₀: 2 µM) | |
| 1-Cyclopentyl analog | Cyclopentyl | Reduced solubility | |
| 1-Methylimidazole | Methyl | Antimicrobial (MIC: 8 µg/mL) |
- Standardized Assays : Re-test under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .
Q. What computational methods predict the compound's interaction with biological targets, such as kinases or proteases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses with kinase ATP-binding pockets (PDB: 1ATP). Prioritize poses with sulfonyl-oxygen interactions near catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Run GROMACS for 100 ns to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Train models on imidazole derivatives with known IC₅₀ values. Include descriptors like LogP (lipophilicity) and polar surface area (PSA) to predict bioavailability .
Data Contradiction Analysis
Example : Discrepancies in reported enzyme inhibition IC₅₀ values (e.g., 2 µM vs. 10 µM in similar studies):
- Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays) or enzyme isoforms (e.g., PKA vs. PKC).
- Resolution : Validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric) and report exact experimental parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
